NSC 196883

Description

NSC 196883 is a compound cataloged in the National Cancer Institute (NCI) Developmental Therapeutics Program database. Compounds with high similarity scores often share structural motifs or biological targets. For instance, this compound may belong to a class of transcription or translation inhibitors, as suggested by its correlation with compounds like deoxybouvardin (NSC 259969) and bouvardin (NSC 259968) .

Properties

CAS No. |

39978-68-2 |

|---|---|

Molecular Formula |

C13H24ClN |

Molecular Weight |

229.79 g/mol |

IUPAC Name |

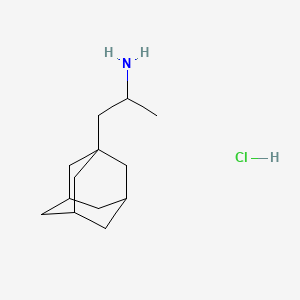

1-(1-adamantyl)propan-2-amine;hydrochloride |

InChI |

InChI=1S/C13H23N.ClH/c1-9(14)5-13-6-10-2-11(7-13)4-12(3-10)8-13;/h9-12H,2-8,14H2,1H3;1H |

InChI Key |

AMJINLQYPJSVRM-UHFFFAOYSA-N |

SMILES |

CC(CC12CC3CC(C1)CC(C3)C2)N.Cl |

Canonical SMILES |

CC(CC12CC3CC(C1)CC(C3)C2)N.Cl |

Appearance |

Solid powder |

Other CAS No. |

39978-68-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Adamantylamphetamine HCl; Adamantylamphetamine Hydrochloride; NSC 196883; NSC-196883; NSC196883 |

Origin of Product |

United States |

Preparation Methods

The synthesis of NSC 196883 typically involves several steps. One common method starts with the bromination of adamantane to produce 1-bromoadamantane. This intermediate is then reacted with acetonitrile and sulfuric acid in a Ritter-type reaction to form N-(1-adamantyl)-acetamide. Subsequent deacetylation yields 1-aminoadamantane, which is then converted to the hydrochloride salt by treatment with anhydrous hydrochloric acid .

Industrial production methods often aim to optimize yield and reduce the use of toxic reagents. For instance, a two-step procedure involving the reaction of 1-bromoadamantane with formamide to produce N-(1-adamantyl)-formamide, followed by hydrolysis with hydrochloric acid, has been reported to achieve high yields and is considered more environmentally friendly .

Chemical Reactions Analysis

NSC 196883 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding adamantyl ketones or alcohols.

Reduction: Reduction reactions can convert the compound to its corresponding amines or hydrocarbons.

Substitution: The adamantyl group can undergo substitution reactions, often facilitated by the stability of the adamantyl carbocation intermediate.

Major products formed from these reactions include adamantyl-substituted amines, alcohols, and ketones, which have diverse applications in organic synthesis and medicinal chemistry.

Scientific Research Applications

Mechanism of Action

The mechanism of action of NSC 196883 involves its interaction with specific molecular targets. For instance, in antiviral applications, adamantane derivatives inhibit the M2 proton channel of influenza A virus, preventing viral replication . In neurological applications, the compound may act as a sigma receptor agonist and NMDA receptor antagonist, modulating neurotransmitter release and providing neuroprotective effects .

Comparison with Similar Compounds

Table 1: Key Similar Compounds Identified via COMPARE Algorithm

| NSC Number | Name | Pearson Correlation | Mechanism of Action | Log GI50 (Average) |

|---|---|---|---|---|

| NSC 259969 | Deoxybouvardin | 0.841 | Global transcription inhibition | -7.04 |

| NSC 259968 | Bouvardin | 0.809 | Translation elongation inhibition | -7.04 |

| NSC 342443 | S-3'-Deacetyl-phyllanthoside | 0.807 | RNA polymerase II inhibition | -7.04 |

| NSC 38270 | Olivomycin | 0.797 | DNA intercalation | -7.04 |

| This compound* | (Hypothetical) | N/A | Presumed transcription modulation | N/A |

Notes:

Key Findings from Comparative Studies

Structural and Functional Overlaps: Deoxybouvardin (NSC 259969) and Bouvardin (NSC 259968) are cyclic hexapeptides that inhibit eukaryotic translation by binding to ribosomes, preventing elongation . This compound may share ribosomal targeting, given its high PCC with these compounds. Olivomycin (NSC 38270), a glycosylated oligomycin analog, intercalates DNA and disrupts topoisomerase I (Top1) activity .

Activity Against DNA Topoisomerase I: In a separate NCI similarity search for Top1 inhibitors, compounds like NSC 0053340 and NSC 0042379 (purine derivatives) demonstrated activity in DNA cleavage assays, with NSC 0042379 showing potency comparable to reference compounds .

Resistance and Selectivity Profiles :

Compounds like deoxybouvardin exhibit resistance in cell lines with upregulated efflux pumps (e.g., MDR1), whereas olivomycin’s activity is less affected by such mechanisms . This compound’s efficacy in resistant models remains speculative but could be inferred from its correlation cohort.

Discussion

Mechanistic Implications

The high PCC values (>0.79) between this compound and known transcription/translation inhibitors suggest a shared mechanism centered on disrupting nucleic acid metabolism. For example:

- Deoxybouvardin and Bouvardin block peptide bond formation, starving cells of essential proteins .

- Olivomycin ’s DNA intercalation destabilizes replication forks, triggering apoptosis .

However, the absence of structural data limits precise classification.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.